molecular formula C12H18N2 B148959 1-(4-Methylbenzyl)piperazine CAS No. 23173-57-1

1-(4-Methylbenzyl)piperazine

Cat. No.: B148959
CAS No.: 23173-57-1
M. Wt: 190.28 g/mol
InChI Key: RNAXUUAJNMDESG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, where a 4-methylbenzyl group is attached to one of the nitrogen atoms in the piperazine ring. This compound is of interest due to its various biological and chemical properties, making it useful in multiple scientific and industrial applications .

Scientific Research Applications

1-(4-Methylbenzyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1-(4-Methylbenzyl)piperazine (MBZP) is a derivative of benzylpiperazine . It has been found to have excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .

Mode of Action

It is known that the compound forms conventional hydrogen bonds with the -nh group of the protein trp1 . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 . The aromatic ring of MBZP interacts with HIS 142 of the protein, and alkyl interaction takes place between LEU 135 of the protein and the -CH3 group of MBZP .

Biochemical Pathways

It has been predicted that mbzp could inhibit bacillus cereus based on its special structure . This suggests that MBZP may have an impact on the biochemical pathways related to bacterial growth and proliferation.

Pharmacokinetics

MBZP is metabolized in the liver and excreted through the kidneys It is known that mbzp is more stable than phenyl piperazines over time under all storage conditions .

Result of Action

The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Action Environment

The action of MBZP can be influenced by environmental factors. For example, the stability of MBZP in human blood under various storage conditions over time has been studied . All tested samples were stored at room temperature (~20°C), 4°C and -20°C for 1, 3, 6, 9 and 12 months respectively in dark sealed containers . Results revealed that MBZP was consistently more stable and still had more than 70% remaining after 12 months .

Safety and Hazards

1-(4-Methylbenzyl)piperazine causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-(4-Methylbenzyl)piperazine is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays. For example, the 4-methyl group can influence the compound’s lipophilicity and binding affinity to target proteins .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAXUUAJNMDESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945847
Record name 1-[(4-Methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23173-57-1
Record name 1-[(4-Methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylbenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 4-methylbenzyl chloride (4{13}, 6.1 mL, 46.2 mmol, 1 equiv.), piperazine (23.9 g, 277.4 mmol, 6 equiv.), THF (100.9 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{13} (6.56 g, 96%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 7.18 (d, 2H, J=8.0 Hz), 7.09 (d, 2H, J=7.5 Hz), 3.42 (s, 2H), 2.84 (t, 4H, J=5.0 Hz), 2.37 (br s, 4H), 2.31 (s, 3H), 1.54 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 136.3, 134.7, 129.0, 128.6, 63.2, 54.3, 45.9, 20.9.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100.9 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any spectroscopic characterizations available for 1-(4-Methylbenzyl)piperazine?

A2: Yes, a study employed multiple spectroscopic techniques to characterize this compound. This included Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and nonlinear optical (NLO) studies. [] These analyses provide valuable insights into the compound's structure, vibrational modes, electronic transitions, and other molecular properties.

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